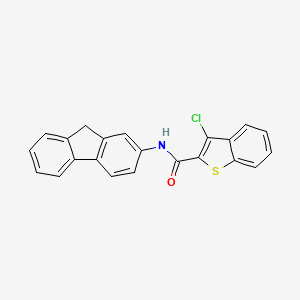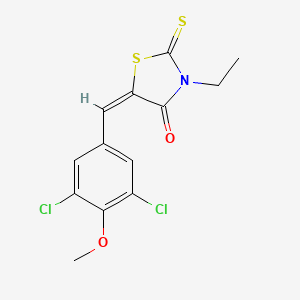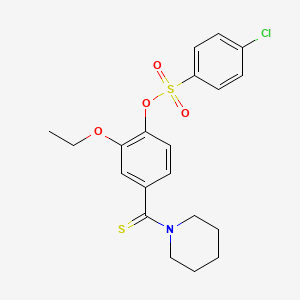
N-benzyl-N-(2-methoxybenzyl)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2-methoxybenzyl)-1-butanamine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. BMB is a derivative of the popular drug, amphetamine, which has been used for its stimulant effects. However, BMB has a unique chemical structure that allows it to act as a selective dopamine reuptake inhibitor, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease.
作用机制
N-benzyl-N-(2-methoxybenzyl)-1-butanamine's mechanism of action involves the inhibition of the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting this protein, N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(2-methoxybenzyl)-1-butanamine are similar to those of other dopamine reuptake inhibitors. N-benzyl-N-(2-methoxybenzyl)-1-butanamine increases the concentration of dopamine in the synapse, leading to increased dopaminergic neurotransmission. This can result in a range of physiological effects, including increased heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
One advantage of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine in lab experiments is its selectivity for the dopamine transporter protein. This allows researchers to study the effects of dopamine reuptake inhibition specifically, without the confounding effects of other neurotransmitters. However, one limitation of using N-benzyl-N-(2-methoxybenzyl)-1-butanamine is its potential toxicity. N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been shown to be toxic to dopaminergic neurons in vitro, which could limit its potential use in vivo.
未来方向
There are several potential future directions for research on N-benzyl-N-(2-methoxybenzyl)-1-butanamine. One area of interest is its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and addiction. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake could make it a promising candidate for the treatment of these disorders. Another area of interest is the development of more selective dopamine reuptake inhibitors based on N-benzyl-N-(2-methoxybenzyl)-1-butanamine's chemical structure. By modifying the structure of N-benzyl-N-(2-methoxybenzyl)-1-butanamine, researchers may be able to develop compounds with greater selectivity and fewer side effects.
合成方法
The synthesis of N-benzyl-N-(2-methoxybenzyl)-1-butanamine involves several steps, starting with the reaction of benzylamine and 2-methoxybenzyl chloride to form N-benzyl-N-(2-methoxybenzyl)amine. This intermediate is then reacted with 1-bromo butane in the presence of a base to yield the final product, N-benzyl-N-(2-methoxybenzyl)-1-butanamine.
科学研究应用
N-benzyl-N-(2-methoxybenzyl)-1-butanamine has been studied extensively for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurological disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. N-benzyl-N-(2-methoxybenzyl)-1-butanamine's ability to selectively inhibit dopamine reuptake makes it a promising candidate for the treatment of this disorder.
属性
IUPAC Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-14-20(15-17-10-6-5-7-11-17)16-18-12-8-9-13-19(18)21-2/h5-13H,3-4,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNUNXUUMRPASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-methoxyphenyl)methyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)